(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one" is a structurally complex molecule featuring:
- Indol-2-one core: A bicyclic structure with a ketone group at position 2 and a methylbenzyl substituent at position 1 .
- Thiazolidinone moiety: A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a thioxo (C=S) group at position 2. This ring is fused to the indol-2-one via a conjugated Z-configuration methylidene bond .
- 2-Phenylethyl group: Positioned at N3 of the thiazolidinone ring, contributing to steric bulk and π-π interactions .
This compound belongs to a class of hybrid molecules combining indole and thiazolidinone pharmacophores, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
CAS No. |
617697-71-9 |
|---|---|
Molecular Formula |
C27H22N2O2S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22N2O2S2/c1-18-11-13-20(14-12-18)17-29-22-10-6-5-9-21(22)23(25(29)30)24-26(31)28(27(32)33-24)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3/b24-23- |
InChI Key |
RPCRMNAPGCPIHO-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolidinone ring and the various substituents. Common reagents used in these reactions include aldehydes, amines, and thiourea, under conditions such as reflux in organic solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Overview
The compound (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This compound includes a dihydroindolone core and thiazolidine moiety, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 470.6 g/mol .
Pharmacological Applications
The pharmacological applications of this compound are primarily attributed to its interactions with various biological targets, leading to potential therapeutic benefits. Some of the key areas of interest include:
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazolidinones have shown activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .
| Microbe Type | Activity | MIC Range (mg/mL) |
|---|---|---|
| Gram-positive | Strong antibacterial | 0.004 - 0.03 |
| Gram-negative | Moderate antibacterial | 0.008 - 0.06 |
| Fungi | Excellent antifungal | 0.004 - 0.06 |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxicity against specific types such as colon cancer (HT-29) and renal cancer (TK-10) cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Compounds with similar thiazolidine structures have also been noted for their anti-inflammatory properties. These effects can be crucial in developing treatments for chronic inflammatory diseases, where modulation of inflammatory pathways is beneficial .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that form the thiazolidinone ring and indole moiety. Key synthetic routes may include:
Synthetic Steps:
- Formation of thiazolidine ring.
- Introduction of the indole structure.
- Functionalization at various positions to enhance biological activity.
In vitro studies are essential for evaluating the biological activity of this compound. Techniques such as docking studies can elucidate how the compound interacts with specific biological targets, which is critical for understanding its therapeutic potential.
Key Findings from Studies:
- The compound showed promising results in inhibiting bacterial growth and inducing apoptosis in cancer cell lines.
- Further studies are needed to assess its safety profile and pharmacokinetics.
Mechanism of Action
The mechanism by which (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related molecules:
Key Observations
Role of Thiazolidinone vs. Indole: The presence of a thiazolidinone ring (as in the target compound and 5b) correlates with enhanced antimicrobial activity compared to indole-only derivatives (e.g., (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one) . Thiazolidinone derivatives exhibit hydrogen-bonding interactions via C=S and carbonyl groups, critical for target binding (e.g., bacterial enzyme inhibition) .
Substituent Effects :
- Hydrophobic Groups : The 4-methylbenzyl and 2-phenylethyl groups in the target compound likely improve membrane penetration, similar to the 1-methylindole in compound 5b .
- Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one) show stronger antifungal activity due to increased electrophilicity .
Stereochemistry: The Z-configuration in the target compound and 5b ensures planar conjugation between indole and thiazolidinone, optimizing π-stacking with biological targets .
Computational Insights
- Molecular Docking : Compound 5b () showed high affinity for E. coli DNA gyrase (binding energy: −9.2 kcal/mol), attributed to hydrogen bonds with Arg76 and hydrophobic interactions with Val71 .
- Hydrogen Bonding : In (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, intramolecular C–H⋯S bonds stabilize the Z-configuration, while intermolecular O–H⋯O bonds form dimeric structures .
Biological Activity
The compound (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in pharmacology. Its structure, characterized by a dihydroindolone core and thiazolidine moiety, suggests various biological activities that merit investigation.
Chemical Structure and Properties
This compound has the molecular formula . The intricate arrangement of its functional groups allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds structurally similar to This compound exhibit notable antibacterial activity. For instance, derivatives of thiazolidine compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of Similar Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae | E. coli |
| Compound 15 | 0.004–0.06 | Not reported | Trichoderma viride | Aspergillus fumigatus |
Antifungal Activity
In addition to antibacterial properties, compounds related to this structure have demonstrated antifungal effects with MIC values ranging from to mg/mL. Notably, some compounds were highly effective against T. viride, while A. fumigatus showed more resistance .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These studies indicate that certain derivatives possess significant antioxidant activity, often exceeding that of well-known antioxidants like ibuprofen .
Table 2: Antioxidant Activity Comparison
| Compound | EC50 (µg/mL) | Relative Activity to Ibuprofen |
|---|---|---|
| Compound A | 60.83 ± 0.86 | 14x more active |
| Compound B | 73.58 ± 0.96 | 10x more active |
| Vitamin E | Not applicable | Control |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Inhibition of Bacterial Growth : The thiazolidine moiety may disrupt bacterial cell wall synthesis or function.
- Antioxidant Mechanisms : The presence of reactive functional groups allows for the scavenging of free radicals, thereby mitigating oxidative stress in cells.
- Modulation of Inflammatory Responses : Some studies suggest that thiazolidine derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Study: Synthesis and Evaluation
In a study published in MDPI, researchers synthesized several thiazolidine derivatives and evaluated their biological activity comprehensively. They found that cyclization significantly enhanced the antioxidant properties of these compounds compared to their acyclic precursors .
Research Findings on Structural Modifications
Further investigations into structural modifications have revealed that substituents on the phenyl ring can dramatically influence the biological activity of these compounds. For example, introducing electron-withdrawing groups has been associated with increased antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
